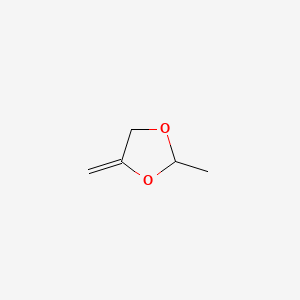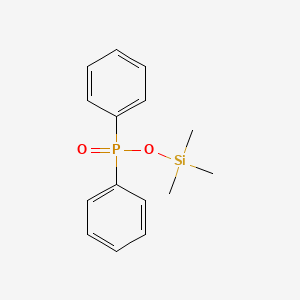
3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one is an organic compound that features a cyclohexane ring with a hydroxyl group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
From Cyclohexanone: One common method involves the α-bromination of cyclohexanone followed by treatment with a base. This process yields the desired compound through a series of intermediate steps.
Hydrolysis and Oxidation: Another method involves the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods
Industrial production of 3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like chromium trioxide in acetic acid.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents for introducing different substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Mechanism of Action
The mechanism by which 3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in these interactions, facilitating various chemical reactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: This compound shares a similar cyclohexane ring structure but lacks the hydroxyl group.
3-Methyl-2-cyclohexen-1-one: This compound has a methyl group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
3-(1-Hydroxycyclohex-2-en-1-yl)cyclohexan-1-one is unique due to the presence of both a hydroxyl group and a ketone group on the cyclohexane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
CAS No. |
23244-95-3 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(1-hydroxycyclohex-2-en-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C12H18O2/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h2,7,10,14H,1,3-6,8-9H2 |
InChI Key |
FYHLUVQUFPUHKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(C2CCCC(=O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


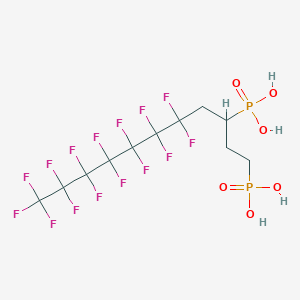
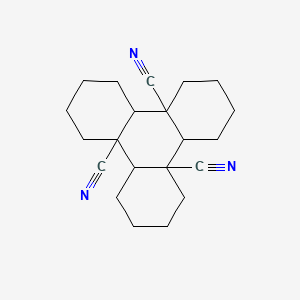
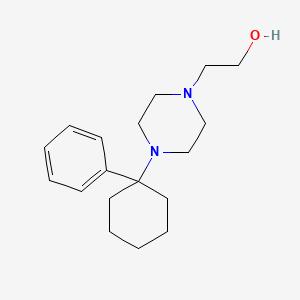

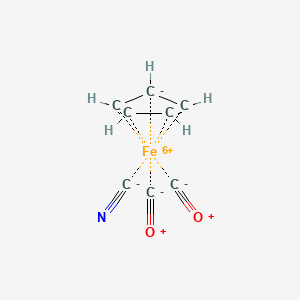
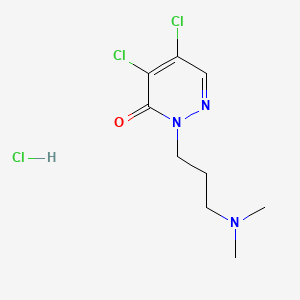
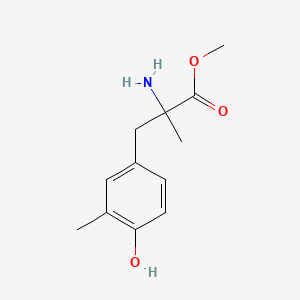
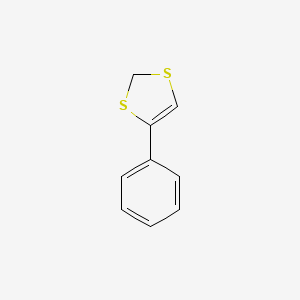
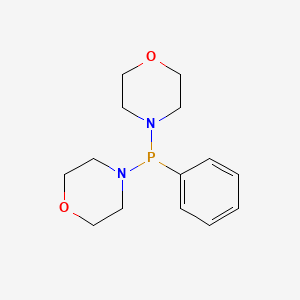
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)
